(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-20-13(18)8-17-10-4-2-3-5-12(10)23-15(17)16-14(19)11-9-21-6-7-22-11/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBZAJCJDDETOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. One approach includes the formation of the thiazole ring and subsequent functionalization to introduce the dioxine moiety. Characterization is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of thiazole derivatives against various cancer cell lines. For instance, compounds containing thiazole moieties have shown significant activity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The cytotoxicity is often measured using MTT assays, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Doxorubicin | MCF-7 | 19.35 |
| (Z)-methyl 2-(...) | MCF-7 | TBD |
| Thiazolopyridazine 7s | HCT-116 | 6.90 |
| Doxorubicin | HCT-116 | 11.26 |
The preliminary results suggest that (Z)-methyl 2-(...) may exhibit comparable or superior activity against certain cancer cell lines when compared to standard chemotherapeutics like doxorubicin .
The proposed mechanism for the anticancer activity of thiazole derivatives involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and disruption of mitochondrial function. The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased cytotoxicity .
Case Studies
- Thiazole Derivatives in Cancer Therapy : A study demonstrated that thiazole derivatives exhibited potent cytotoxicity against MCF-7 cells with IC50 values ranging from 10.39 to 15.43 μM . The structure-activity relationship indicated that modifications on the thiazole ring significantly influenced biological activity.
- Comparative Analysis with Doxorubicin : In a comparative study, several thiazole derivatives were shown to have lower IC50 values than doxorubicin against HCT-116 cells, suggesting that these new compounds could serve as more effective alternatives in cancer treatment .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiazole and dioxine frameworks. For instance, derivatives of thiazoles have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that (Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate could be further explored for similar applications .
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for their anti-inflammatory effects. A related study on benzothiazole derivatives indicated significant inhibition of nitric oxide production in LPS-stimulated BV2 microglial cells. This suggests that this compound may possess similar anti-inflammatory properties .
Synthesis of Novel Pharmaceuticals
The compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of new drugs targeting various diseases. For example, it can be used to create hybrid molecules that combine the beneficial properties of different pharmacophores .
Case Study 1: Anticancer Evaluation
A recent investigation into the anticancer properties of thiazole derivatives found that compounds similar to this compound inhibited cell growth in human prostate cancer cells with IC50 values in the low micromolar range. This study underscores the potential of this compound as a lead structure for developing anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory activity, researchers synthesized several derivatives based on thiazole and evaluated their effects on cytokine production in macrophages. The findings indicated that these compounds significantly reduced TNF-alpha levels, pointing towards a mechanism involving NF-kB pathway inhibition. This reinforces the possibility that this compound could be effective against inflammatory diseases .
Chemical Reactions Analysis
Ester Hydrolysis and Derivatives
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Acid-catalyzed hydrolysis | 1M HCl, reflux, 6–8 hours | 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3-yl)acetic acid | |
| Base-catalyzed hydrolysis | 1M NaOH, 60°C, 4 hours | Sodium salt of the carboxylic acid |
The carboxylic acid derivative can subsequently participate in amidation or esterification reactions to produce analogs with modified pharmacokinetic properties.
Nucleophilic Substitution at the Thiazole Ring
The benzo[d]thiazole ring’s C2 position is susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent imino and nitro groups (if present).
These substitutions are regioselective and often require catalytic bases like triethylamine to deprotonate intermediates .
Reduction of Functional Groups
The nitro group (if present at the benzothiazole’s C6 position) and the imine bond can be reduced under controlled conditions.
Reduction of the nitro group enhances electron density in the aromatic system, enabling electrophilic substitution reactions .
Cycloaddition and Heterocyclization
The compound participates in [3+2] cycloadditions with dipolarophiles such as nitrile oxides or azides, leveraging the electron-deficient thiazole ring.
| Dipolarophile | Conditions | Product | References |
|---|---|---|---|
| Phenyl azide | Toluene, 110°C, 18 hours | Triazole-fused benzothiazole derivative | |
| Acetonitrile oxide | DCM, rt, 12 hours | Isoxazole-linked hybrid |
These reactions expand the compound’s scaffold for bioactivity optimization .
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes halogenation or nitration at electron-rich positions.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 50°C, 6 hours | 5-bromo-benzo[d]thiazole derivative | |
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hours | 5-nitro-benzo[d]thiazole derivative |
Electrophilic substitution is directed by the electron-donating effects of the imino and dioxine groups .
Interaction with Organometallic Reagents
The ester carbonyl reacts with Grignard reagents to form tertiary alcohols.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| CH₃MgBr | Dry THF, 0°C → rt, 4 hours | 2-(thiazolyl)propan-2-ol derivative |
This reactivity is exploited to introduce alkyl or aryl groups at the ester position.
Key Reactivity Insights:
-
The imino group (–N=C–) participates in tautomerism, influencing regioselectivity in nucleophilic attacks .
-
The 1,4-dioxine ring exhibits stability under acidic conditions but undergoes ring-opening in strong bases.
-
Steric effects from the (Z)-configuration limit accessibility to certain reaction sites, necessitating optimized conditions.
Q & A
Q. What are the standard synthetic routes for (Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how are intermediates characterized?
Synthesis typically involves multi-step reactions starting with benzo[d]thiazole derivatives and 5,6-dihydro-1,4-dioxine-2-carbonyl precursors. Key steps include condensation to form the imino linkage and esterification. Intermediates are characterized via NMR (¹H/¹³C), IR spectroscopy (to confirm carbonyl groups), and mass spectrometry (for molecular weight validation). Reaction conditions (e.g., solvent, temperature) are optimized to avoid side products like hydrolyzed esters .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., Z-configuration of the imino group).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities using software like SHELXL .
Q. What are the documented biological activities of structurally related benzo[d]thiazole derivatives?
Analogous compounds exhibit antimicrobial , anti-inflammatory , and anticancer activities. For example, thiazole rings mimic natural substrates, enabling enzyme inhibition (e.g., kinases). Activity is influenced by substituents like electron-withdrawing groups (e.g., dihydrodioxine) enhancing metabolic stability .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing by-products?
Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Flow chemistry improves control over exothermic steps and reduces side reactions (e.g., via continuous mixing and heat dissipation). Purity is enhanced using preparative HPLC or recrystallization .
Q. How can computational methods aid in predicting the compound’s reactivity or biological targets?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., cyclooxygenase for anti-inflammatory activity).
- MD Simulations : Assess binding stability in biological environments .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Conduct comparative assays under standardized conditions (e.g., cell lines, dosing). Validate purity via HPLC-UV/ELSD and exclude batch variability. Use SAR studies to isolate structural contributors (e.g., replacing dihydrodioxine with cyclopropane to test metabolic stability effects) .
Q. How is the Z-configuration of the imino group experimentally confirmed, and what are its implications?
The Z-configuration is confirmed via NOESY NMR (cross-peaks between imino protons and adjacent groups) or X-ray crystallography . This configuration affects steric interactions in biological systems (e.g., binding pocket compatibility) and photostability .
Q. What advanced techniques characterize degradation products under stress conditions?
- LC-MS/MS : Identifies hydrolyzed or oxidized by-products (e.g., ester cleavage to carboxylic acid).
- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes, followed by QbD (Quality by Design) analysis to model degradation pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
